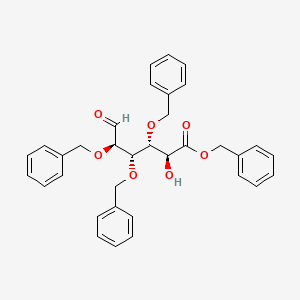![molecular formula C49H84N2NaO9PS2 B6595759 Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate CAS No. 474944-13-3](/img/structure/B6595759.png)
Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate is a useful research compound. Its molecular formula is C49H84N2NaO9PS2 and its molecular weight is 963.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Surfactants
A novel amphoteric asphalt emulsifier was synthesized using materials similar in structure to Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate. The compound demonstrated efficient surfactant properties and was characterized using various analytical techniques, indicating its potential in asphalt emulsification and surfactant applications (Shi et al., 2021).
Role in Forming Reversed Micelles
Research has shown that compounds structurally similar to this compound can form large rodlike reversed micelles. These findings are significant in understanding the behavior of such compounds in different environments and their potential applications in various scientific fields, such as nanotechnology and material science (Yu & Neuman, 1994).
Applications in Advanced Oxidation Processes
The compound's structurally related variants have been studied in the context of advanced oxidation processes. For example, the oxidative removal of aqueous compounds using thermally activated sodium persulfate in a phosphate buffer solution was investigated, demonstrating the potential of related compounds in environmental applications, particularly in water treatment and pharmaceutical compound degradation (Ghauch & Tuqan, 2012).
Involvement in Metal Complexes and Phosphate Ester Groups
The compound's structural elements have been used in the synthesis of metal complexes with phosphate ester groups. These complexes serve as models for studying the structure and spectroscopic properties of phosphate-containing enzymes. This research is crucial in the field of biochemistry and enzyme studies, providing insights into enzyme mechanisms and interactions (Anjana, Varghese, & Prasad, 2017).
Eigenschaften
IUPAC Name |
sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H85N2O9PS2.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-48(53)57-43-45(60-49(54)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)44-59-61(55,56)58-41-40-50-46(52)38-42-62-63-47-35-33-34-39-51-47;/h17-20,33-35,39,45H,3-16,21-32,36-38,40-44H2,1-2H3,(H,50,52)(H,55,56);/q;+1/p-1/b19-17-,20-18-;/t45-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMWVVNPVNIPJG-JQRYTBKHSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H84N2NaO9PS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677166 |
Source


|
| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
963.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
474944-13-3 |
Source


|
| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![triazanium;(2S,3S,4S,5R)-2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonatooxyphosphoryl]oxy-3,4,5-trihydroxy-6-oxohexanoate](/img/structure/B6595711.png)


![Sodium (2S,8R,13Z,16Z,19Z,22Z,25Z,28Z)-2-azaniumyl-8-[(hexadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphahentriaconta-13,16,19,22,25,28-hexaen-1-oate](/img/structure/B6595731.png)
![Sodium (2S,8R,13Z,16Z,19Z,22Z,25Z,28Z)-2-azaniumyl-8-[(octadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphahentriaconta-13,16,19,22,25,28-hexaen-1-oate](/img/structure/B6595734.png)
![Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B6595750.png)
![Sodium 2,3-dihydroxypropyl (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595758.png)
![Sodium (2S,8R,14Z,17Z,20Z,23Z)-2-azaniumyl-8-[(octadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphanonacosa-14,17,20,23-tetraen-1-oate](/img/structure/B6595767.png)
![4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6595773.png)
![3-(3-chloro-2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B6595779.png)
